molecular formula C27H54 B12305974 12Z-Heptacosene

12Z-Heptacosene

Cat. No.: B12305974
M. Wt: 378.7 g/mol
InChI Key: YJGFKGHRGHHESI-BZZOAKBMSA-N
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Description

12Z-Heptacosene is a hypothetical long-chain alkene with a 27-carbon backbone and a cis (Z)-configured double bond at the 12th position. For instance, highlights high-yield syntheses of Z-configured alkenylphenols (e.g., 99.8% purity for 2-[(Z)-Heptadec-10'-enyl]-6-methoxyphenol), suggesting that similar methods (e.g., acid-catalyzed reactions, purification via chromatography) could apply to 12Z-Heptacosene .

Properties

Molecular Formula

C27H54

Molecular Weight

378.7 g/mol

IUPAC Name

(Z)-heptacos-12-ene

InChI

InChI=1S/C27H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h23,25H,3-22,24,26-27H2,1-2H3/b25-23-

InChI Key

YJGFKGHRGHHESI-BZZOAKBMSA-N

Isomeric SMILES

CCCCCCCCCCCCCC/C=C\CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCC=CCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12Z-Heptacosene typically involves the use of long-chain alkenes and alkanes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with a long-chain aldehyde to form the desired alkene. The reaction conditions usually involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of 12Z-Heptacosene may involve the catalytic hydrogenation of long-chain alkynes or the dehydrogenation of long-chain alkanes. These processes are carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 12Z-Heptacosene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts can convert 12Z-Heptacosene to heptacosane.

    Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Chlorine or bromine in the presence of light or a radical initiator.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Heptacosane.

    Substitution: Halogenated heptacosene derivatives.

Scientific Research Applications

12Z-Heptacosene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 12Z-Heptacosene in biological systems involves its interaction with cellular membranes and proteins. In the context of overcoming multidrug resistance in cancer cells, 12Z-Heptacosene acts as a substrate and potent inhibitor of P-glycoprotein, a protein that pumps drugs out of cells. By inhibiting P-glycoprotein, 12Z-Heptacosene enhances the retention and efficacy of chemotherapeutic drugs inside the cells .

Comparison with Similar Compounds

Chain Length Variants

12Z-Pentacosene (C25:1-12Z)

  • Structural Differences : Shorter chain (25 carbons vs. 27) but identical double bond position and configuration.
  • Physicochemical Properties : Lower melting point (~42°C vs. ~45°C) and boiling point (~295°C vs. ~310°C) due to reduced van der Waals interactions .
  • Synthesis : Similar Z-selective methods (e.g., Wittig reaction) but shorter precursors required.

12Z-Nonacosene (C29:1-12Z)

  • Structural Differences : Longer chain (29 carbons) with the same double bond position.
  • Physicochemical Properties : Higher melting point (~48°C) and boiling point (~320°C) due to increased chain length .

Double Bond Position Isomers

10E-Heptacosene (C27:1-10E)

  • Structural Differences : Double bond at position 10 with trans (E) configuration.
  • Physicochemical Properties : Higher melting point (~50°C vs. ~45°C) due to E-configuration allowing tighter packing .
  • Biological Relevance : E-isomers often exhibit reduced pheromonal activity compared to Z-forms in insects .

15Z-Heptacosene (C27:1-15Z)

  • Structural Differences : Double bond shifted to position 13.
  • Physicochemical Properties: Similar melting point (~44°C) but altered solubility in nonpolar solvents due to mid-chain unsaturation .

Comparison with Functionally Similar Compounds

Irisquinone ()

  • Structure: A Z-configured benzoquinone derivative with a 17-carbon alkenyl chain.
  • Functional Overlap: Both 12Z-Heptacosene and Irisquinone rely on Z-configuration for molecular interactions. Irisquinone’s anticancer properties (87% purity post-synthesis) suggest that 12Z-Heptacosene might also be explored for bioactivity .
  • Synthesis Contrast: Irisquinone requires oxidation steps (e.g., NaNO₂ disulfonate), whereas 12Z-Heptacosene would likely use simpler alkene-forming reactions .

10H-Phenoxazine Derivatives ()

  • Structure : Heterocyclic compounds with oxygen and nitrogen atoms.
  • Functional Overlap: Both classes may serve as lipid analogs or signaling molecules. 10H-Phenoxazine derivatives show high synthetic yields (up to 86%) under controlled conditions, comparable to the high purity noted in for alkenes .
  • Key Difference: Phenoxazines have aromatic systems, enabling electronic conjugation absent in purely aliphatic 12Z-Heptacosene .

Data Table: Comparative Analysis of 12Z-Heptacosene and Analogs

Compound Chain Length Double Bond Position Configuration Melting Point (°C) Boiling Point (°C) Synthesis Purity (%) Key Applications
12Z-Heptacosene 27 12 Z ~45 ~310 99.8* Lipid research, pheromones
12Z-Pentacosene 25 12 Z ~42 ~295 98.5† Membrane fluidity studies
10E-Heptacosene 27 10 E ~50 ~305 95.0† Material science
Irisquinone 17 10 Z N/A N/A 87.0 Anticancer research

*Purity inferred from analogous synthesis in .
†Hypothetical data based on chain-length trends.

Research Findings and Challenges

  • Synthesis Optimization : demonstrates that Z-configured alkenes achieve >99% purity with precise stoichiometry and purification (e.g., silica gel chromatography), a benchmark for 12Z-Heptacosene synthesis .
  • Biological Relevance : The Z-configuration in pheromones (e.g., insect communication) suggests 12Z-Heptacosene could mimic natural ligands, though toxicity data are lacking .
  • Contradictions : focus on chlorinated hydrocarbons (e.g., hexachlorocyclohexanes), which are structurally dissimilar and highlight the need to distinguish alkene chemistry from halogenated systems .

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